molecular formula C10H6F3NO3 B13720892 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole

Cat. No.: B13720892
M. Wt: 245.15 g/mol
InChI Key: GPDLOJMGOOLEBB-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethoxyphenyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . Subsequent oxidation of the cycloadducts can yield the desired compound.

Industrial Production Methods

The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the trifluoromethoxy and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity, while the hydroxyl group allows for hydrogen bonding, making this compound particularly versatile in various applications .

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-9(15)17-14-8/h1-5,14H

InChI Key

GPDLOJMGOOLEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)ON2

Origin of Product

United States

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